4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine
Overview
Description
4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine is a complex organic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a morpholine ring, a pyridyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with 4-(2-pyridyl)piperazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a dioxane/water mixture at 70-80°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is used as an intermediate in the synthesis of sulfonylurea herbicides.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its use in coordination chemistry and as a ligand in metal-organic frameworks.
Uniqueness
4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine is unique due to its combination of a morpholine ring, a pyridyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-morpholin-4-yl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O/c18-16-20-14(21-17(22-16)25-9-11-26-12-10-25)13-23-5-7-24(8-6-23)15-3-1-2-4-19-15/h1-4H,5-13H2,(H2,18,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSZCIUGXZUZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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